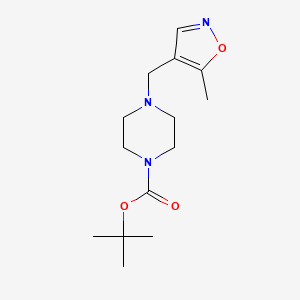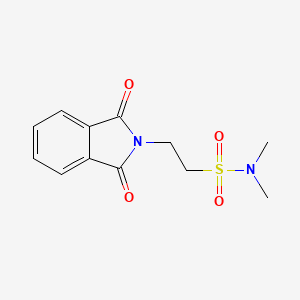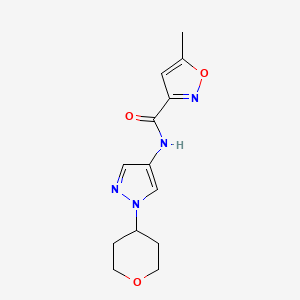![molecular formula C24H22BrFN4O B2603980 3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 866019-69-4](/img/structure/B2603980.png)
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. This core is substituted with various groups: a bromine atom, a 4-fluorophenyl group, a 2-morpholinoethyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine, fluorine, and nitrogen atoms, as well as the phenyl and morpholinoethyl groups, would significantly influence its three-dimensional structure and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrimidine core might participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Biological Applications and DNA Binding
- Biological Studies and DNA Interaction: Research has demonstrated the effectiveness of cyclometalated heteroleptic platinum(II) complexes containing 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine in various biological studies, such as antibacterial activity and cytotoxicity. These compounds show a partial intercalative mode of binding with DNA, highlighting their potential in biological applications (Lunagariya et al., 2018).
Chemical Synthesis and Modifications
- Chemical Synthesis and Modifications: Another study explores the synthesis and electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, providing insights into the chemical properties and potential applications of these compounds in various fields (Atta, 2011).
- Polyheterocyclic Ring Systems: The use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems further highlights the versatility of these compounds in chemical synthesis. These systems exhibit potential for diverse applications, including antibacterial properties (Abdel‐Latif et al., 2019).
Pharmaceutical Research
- Phosphodiesterase Inhibitory Activity: A series of 6-phenylpyrazolo[3,4-d]pyrimidones, structurally similar to the chemical , have been studied for their specific inhibition of cyclic GMP phosphodiesterase, indicating potential pharmaceutical applications (Dumaitre & Dodic, 1996).
Fluorescent Probes and Functional Fluorophores
- Development of Functional Fluorophores: Research into the regioselective synthesis of 3-formylpyrazolo[1,5- a]pyrimidines for the preparation of novel functional fluorophores opens up avenues in the development of fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Chemical Functionalization
- SNAr Strategy for Pyrazolo[1,5-a]pyrimidines: A study on the phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines showcases the chemical functionalization possibilities of these compounds (Catalano et al., 2015).
Corrosion Inhibition
- Corrosion Control in Alloys: Pyrazolo[1,5-c]pyrimidine derivatives have been evaluated for their efficacy in inhibiting corrosion in carbon steel and stainless steel, demonstrating their potential use in industrial applications (Mahgoub et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[3-bromo-5-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN4O/c25-21-23(17-4-2-1-3-5-17)28-30-16-19(10-11-29-12-14-31-15-13-29)22(27-24(21)30)18-6-8-20(26)9-7-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSMYMGQXHOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C(=N3)C4=CC=CC=C4)Br)N=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)


![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)
![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)

![(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2603910.png)


![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)




